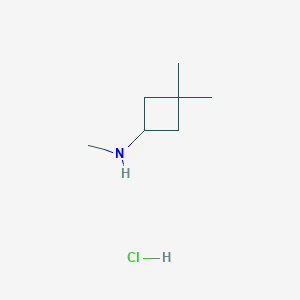

N,3,3-trimethylcyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

N,3,3-trimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZTWUBJBPKEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-1-amine with a cyclizing agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of N,3,3-trimethylcyclobutan-1-amine hydrochloride is in organic synthesis. The compound serves as a versatile building block for the synthesis of various organic molecules. Its unique structure allows for regioselective and stereoselective reactions, which are crucial in the development of complex organic compounds.

Case Study: Synthesis of Cyclobutane Derivatives

Research has demonstrated that cyclobutane derivatives can be synthesized using this compound as a precursor. The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized cyclobutane derivatives. These derivatives have been utilized in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications due to its biological activity. Its derivatives may act as intermediates in the synthesis of drugs targeting various therapeutic areas.

Example: Antidepressant Development

In studies focused on developing new antidepressants, compounds derived from this compound have been investigated for their ability to modulate neurotransmitter systems. The unique cyclobutane structure may enhance binding affinity and selectivity for specific receptors involved in mood regulation .

Material Science

The compound's properties also make it suitable for applications in material science. This compound can be employed as a curing agent or hardener in polymer chemistry.

Example: Epoxy Resins

In the formulation of epoxy resins, the inclusion of this compound has been shown to improve thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials such as automotive and aerospace engineering .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a reagent for detecting specific compounds. Its ability to form stable complexes with certain analytes makes it valuable for chromatographic techniques.

Example: Gas Chromatography

In gas chromatography applications, this compound can be used to derivatize amines or carboxylic acids to enhance their volatility and detectability during analysis .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for cyclobutane derivatives | Enables regioselective and stereoselective reactions |

| Pharmaceuticals | Potential antidepressant intermediates | Investigated for neurotransmitter modulation |

| Material Science | Curing agent in epoxy resins | Improves thermal stability and mechanical properties |

| Analytical Chemistry | Reagent for gas chromatography | Enhances detection capabilities |

Mechanism of Action

The mechanism of action of N,3,3-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Based Amine Salts

Structural and Molecular Comparisons

Key Observations:

- Electron Effects : Fluorinated derivatives (e.g., 3,3-difluoro-1-(trifluoromethyl) analog) introduce strong electron-withdrawing groups, enhancing stability but reducing basicity compared to the methyl-substituted target compound .

- Lipophilicity : Aromatic analogs (e.g., 3-[3-(trifluoromethyl)phenyl] derivative) show increased lipophilicity, favoring membrane permeability in biological systems .

Physicochemical Properties

- Solubility: The target compound’s methyl groups may reduce water solubility compared to hydroxylated analogs (e.g., 1-amino-3-hydroxycyclobutane-1-carboxylic acid HCl) but improve solubility in organic solvents .

- Stability : Fluorinated derivatives (e.g., 3,3-difluoro-1-(trifluoromethyl) analog) demonstrate superior metabolic stability due to C-F bonds, whereas the target compound’s methyl groups may render it more susceptible to oxidative metabolism .

Research Findings and Trends

- Synthetic Routes : N,3,3-Trimethylcyclobutan-1-amine HCl is typically synthesized via cycloaddition or reductive amination, while fluorinated analogs require specialized fluorination techniques .

- Biological Activity : Methyl-substituted cyclobutane amines show moderate CNS activity in preclinical studies, whereas aromatic derivatives (e.g., 3-(trifluoromethyl)phenyl analog) exhibit enhanced affinity for serotonin receptors .

Biological Activity

N,3,3-trimethylcyclobutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C_8H_17N·HCl

- CAS Number : 1795496-81-9

- Molecular Weight : 163.69 g/mol

- Physical Form : Powder

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may exhibit effects similar to other amines by influencing neurotransmitter systems or modulating enzyme activities.

Interaction with Receptors

Research indicates that compounds with similar structures often interact with the following receptors:

- Muscarinic Acetylcholine Receptors (mAChRs) : These receptors are critical in mediating various physiological responses. Activation can lead to enhanced cell proliferation and resistance to apoptosis in cancer cells .

- Serotonin Receptors : Compounds structurally akin to N,3,3-trimethylcyclobutan-1-amine have been shown to affect serotonin pathways, potentially influencing mood and anxiety disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : The National Cancer Institute's screening program has revealed moderate anticancer activity against various cancer cell lines, including leukemia and non-small cell lung cancer .

| Cell Line Type | IC50 (µM) | Activity Level |

|---|---|---|

| Leukemia | 10 | Moderate |

| Non-Small Cell Lung Cancer | 15 | Moderate |

| Renal Cancer | 12 | Moderate |

Study 1: Anticancer Efficacy

In a recent study involving a series of piperidine derivatives, one compound demonstrated superior cytotoxicity compared to standard treatments like bleomycin. This study utilized the "escape from flatland" approach to enhance binding interactions with protein targets in cancer cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar amine compounds. These studies suggested potential applications in treating neurodegenerative diseases by inhibiting cholinesterase and reducing amyloid beta aggregation .

Q & A

Q. What are the optimal synthetic routes for preparing N,3,3-trimethylcyclobutan-1-amine hydrochloride in a laboratory setting?

Answer: The synthesis typically involves cyclobutane ring functionalization, amine introduction, and subsequent salt formation. Key steps include:

- Cyclobutane Precursor Preparation : Use 3,3-dimethylcyclobutanone or similar derivatives as starting materials.

- Reductive Amination : React the ketone with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to form the tertiary amine .

- Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Critical Considerations :

- Monitor reaction pH to avoid over-acidification, which may degrade the cyclobutane ring.

- Use inert conditions (e.g., nitrogen atmosphere) during reductive amination to prevent oxidation .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer: Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks:

- Cyclobutane protons (δ 2.5–3.5 ppm, split due to ring strain).

- N-methyl groups (δ 2.1–2.3 ppm, singlet).

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to [C₈H₁₆N]⁺ (free amine) and a chloride adduct .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation).

Troubleshooting : If NMR signals are ambiguous, use 2D techniques (COSY, HSQC) to resolve overlapping peaks caused by cyclobutane rigidity .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformational rigidity influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The cyclobutane ring’s puckered geometry imposes steric constraints that:

- Limit Reactivity : The rigid structure hinders planar transition states required for SN2 mechanisms, favoring SN1 pathways in polar solvents.

- Modulate Stereoselectivity : Substituents on the cyclobutane ring (e.g., 3,3-dimethyl groups) create chiral environments, influencing product distributions in asymmetric syntheses .

Q. Experimental Design :

Q. What strategies can resolve contradictions in bioactivity data when testing this compound against enzyme targets?

Answer: Discrepancies often arise from:

- Solubility Issues : The hydrochloride salt may precipitate in low-pH assay buffers. Pre-solubilize in DMSO (≤1% v/v) and confirm stability via dynamic light scattering (DLS) .

- Off-Target Effects : The tertiary amine can non-specifically bind acidic residues on proteins. Include control experiments with scrambled analogs or competitive inhibitors .

Q. Methodological Refinement :

- Use surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding interference from secondary interactions.

- Pair with isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding, distinguishing specific vs. nonspecific interactions .

Q. How can researchers leverage the compound’s structural features for designing prodrugs or targeted delivery systems?

Answer: Key structural advantages include:

Q. Experimental Approaches :

- Prodrug Design : Conjugate the amine with labile linkers (e.g., ester or carbamate bonds) to bioactive molecules. Validate cleavage kinetics using LC-MS/MS .

- Nanoparticle Functionalization : Anchor the compound to lipid-based nanoparticles via its amine group for targeted CNS delivery, assessing efficacy via fluorescence imaging in model organisms .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Answer: Common impurities include:

Q. Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.